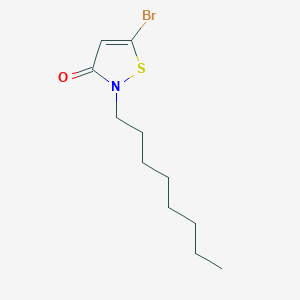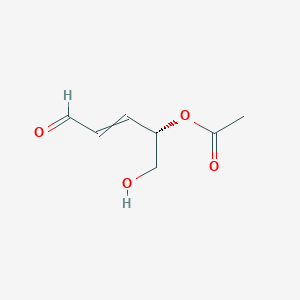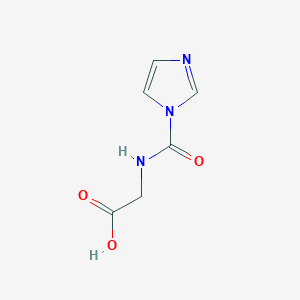
N-(1H-Imidazole-1-carbonyl)glycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1H-Imidazole-1-carbonyl)glycine is a compound that features an imidazole ring bonded to a glycine moiety through a carbonyl group. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, which is a common structural motif in many biologically active molecules. Glycine is the simplest amino acid, playing a crucial role in various biochemical processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-Imidazole-1-carbonyl)glycine typically involves the reaction of imidazole with glycine in the presence of a coupling reagent. One common method is to use carbonyldiimidazole as a coupling agent. The reaction proceeds under mild conditions, often in an anhydrous solvent such as dichloromethane or tetrahydrofuran, and at room temperature. The reaction can be summarized as follows:
Imidazole+GlycineCDIthis compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reagents are mixed and allowed to react under controlled conditions. The product is then purified using techniques such as crystallization or chromatography to achieve the desired purity.
化学反応の分析
Types of Reactions
N-(1H-Imidazole-1-carbonyl)glycine can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxide.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Electrophilic reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Imidazole N-oxide derivatives.
Reduction: Alcohol derivatives of the compound.
Substitution: Various substituted imidazole derivatives depending on the reagent used.
科学的研究の応用
N-(1H-Imidazole-1-carbonyl)glycine has a wide range of applications in scientific research:
作用機序
The mechanism of action of N-(1H-Imidazole-1-carbonyl)glycine involves its interaction with specific molecular targets. The imidazole ring can act as a hydrogen bond donor and acceptor, allowing it to interact with enzymes and receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
類似化合物との比較
Similar Compounds
Carbonyldiimidazole: Used as a coupling reagent in peptide synthesis.
Imidazole: A basic building block in many biologically active molecules.
Glycine: The simplest amino acid, involved in numerous biochemical processes.
Uniqueness
N-(1H-Imidazole-1-carbonyl)glycine is unique due to its combination of an imidazole ring and a glycine moiety, which imparts specific chemical and biological properties. This combination allows it to participate in a variety of chemical reactions and interact with biological targets in ways that its individual components cannot .
特性
CAS番号 |
59643-41-3 |
|---|---|
分子式 |
C6H7N3O3 |
分子量 |
169.14 g/mol |
IUPAC名 |
2-(imidazole-1-carbonylamino)acetic acid |
InChI |
InChI=1S/C6H7N3O3/c10-5(11)3-8-6(12)9-2-1-7-4-9/h1-2,4H,3H2,(H,8,12)(H,10,11) |
InChIキー |
PCDXNQBNCFKFPK-UHFFFAOYSA-N |
正規SMILES |
C1=CN(C=N1)C(=O)NCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


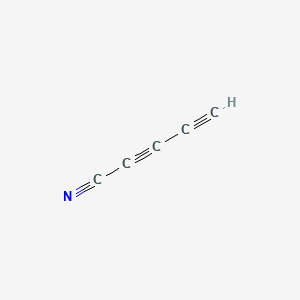
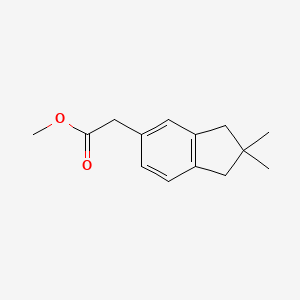
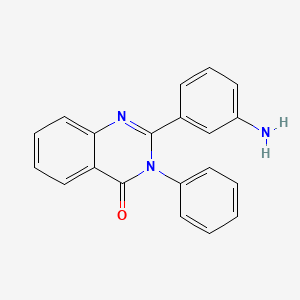
![Pyridine, 2-[[(3,4-dichlorophenyl)methyl]sulfonyl]-, 1-oxide](/img/structure/B14615452.png)
![Pyridine, 2-[[(3,4-dimethoxyphenyl)methyl]sulfonyl]-, 1-oxide](/img/structure/B14615460.png)
![2-[(Heptyloxy)methoxy]ethyl (2,4-dichlorophenoxy)acetate](/img/structure/B14615472.png)
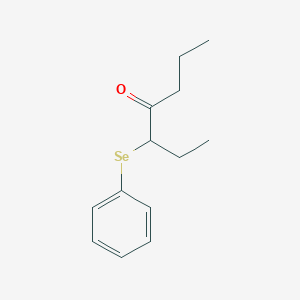
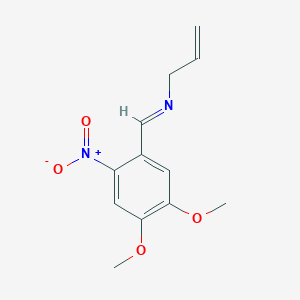

![5-(Bicyclo[2.2.2]octan-2-yl)-1H-imidazole](/img/structure/B14615497.png)
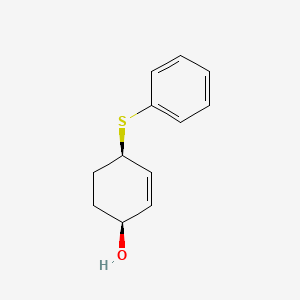
![3-Phenylpyrido[3,2-e][1,2,4]triazine](/img/structure/B14615505.png)
